molecular formula C10H17NO3 B13318997 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

Cat. No.: B13318997
M. Wt: 199.25 g/mol
InChI Key: ATFNXTDFGDPRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Information 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a chemical compound with the CAS Number 1936111-16-8 . It has a molecular formula of C 10 H 17 NO 3 and a molecular weight of 199.25 g/mol . The related hydrochloride salt form is also available with CAS Number 2995277-17-1 . Research Context and Applications This compound is a spirocyclic building block in organic and medicinal chemistry research. Scientific literature indicates that derivatives of the 2-oxa-7-azaspiro[4.4]nonane scaffold are used in the design and synthesis of novel pharmaceutical candidates . Specifically, this and related spiro-amino acids have been utilized as key intermediates in the development of new gamma-aminobutyric acid receptor (GABA A R) ligands . These ligands are investigated for their potential therapeutic effects, such as bronchodilation and the reduction of airway hyperresponsiveness in asthma research, due to their high aqueous solubility and designed inability to cross the blood-brain barrier, which limits central nervous system effects . Note on Use This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-9(2)4-10(6-14-9)5-11-3-7(10)8(12)13/h7,11H,3-6H2,1-2H3,(H,12,13)

InChI Key

ATFNXTDFGDPRDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CNCC2C(=O)O)CO1)C

Origin of Product

United States

Preparation Methods

Preparation of Amino Acid N-Carboxyanhydrides (NCAs)

  • Starting materials: Boc-protected amino acids are converted into NCAs using triphosgene and triethylamine under controlled conditions.
  • Yields: The NCAs are obtained in moderate to good yields, typically ranging from 44% to 69%.
  • Purification: Recrystallization from dichloromethane/hexanes mixtures is used to purify the NCAs, although some derivatives require additional washing steps to remove residual triethylamine.

NCAs are reactive intermediates that facilitate subsequent coupling reactions due to their anhydride functionality, yet they exhibit moderate stability in water and during silica gel chromatography.

Coupling Reactions to Form Benzodiazepines

  • Coupling partners: NCAs are reacted with substituted 2-amino-5-bromo-2′-fluorobenzophenone or 2-amino-5-chloro-2′-fluorobenzophenone.
  • Catalysts and reagents: Trifluoroacetic acid is used to activate the amine, followed by triethylamine to promote coupling.
  • Yields: The resulting benzodiazepines are obtained in yields ranging from 43% to 85%.
  • Challenges: Attempts to use peptide coupling reagents such as N,N′-dicyclohexylcarbodiimide (DCC), HBTU, PyBOP, and BTFFH showed limited success due to steric hindrance and weak nucleophilicity of the aniline function.

Cyclization to Imidazobenzodiazepines

  • Procedure: Benzodiazepines undergo a two-step cyclization involving diethyl chlorophosphate and ethyl isocyanoacetate in the presence of potassium tert-butoxide.
  • Yields: This step affords imidazobenzodiazepines in 45% to 74% yield.
  • Purification: Products are purified by trituration with 50% tert-butyl methyl ether in hexanes, sometimes combined with flash chromatography to remove side products such as diethyl hydrogen phosphate.

Hydrolysis to Carboxylic Acid

  • Conditions: Hydrolysis is performed using sodium hydroxide (NaOH) in aqueous solution.
  • Variations: The equivalents of NaOH and reaction temperature depend on steric hindrance:
    • Moderate steric hindrance: 15 equivalents of NaOH at 80 °C for 6 hours.
    • Significant steric hindrance: 30 equivalents of NaOH at 80 °C for 24 hours.
  • Isolation: The carboxylic acid is isolated by acidification with acetic acid to protonate the carboxylate without protonating the imine, which avoids formation of the open ammonium salt form.
  • Challenges: Equilibrium between ring-closed diazepine and ring-open ammonium salt forms can complicate isolation. Some derivatives require treatment with 5 M HCl at 95 °C for 18 hours to obtain pure ammonium salts.

Structural and Purity Considerations

  • Rotamer interconversion: NMR studies indicate temperature-dependent rotamer interconversion affecting signal clarity.
  • Isomer formation: The 6H isomer impurity, formed by hydrogen shift, is minimized by using disubstituted amino acids that lack the adjacent proton.
  • Purity: Final compounds are often purified to >95% purity by combined trituration and chromatography.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Boc-protected amino acid → NCA Triphosgene, triethylamine 44–69 Recrystallization for purification
NCA + 2-amino-5-bromo/fluorobenzophenone Trifluoroacetic acid, triethylamine 43–85 Limited success with other coupling agents
Benzodiazepine → Imidazobenzodiazepine Diethyl chlorophosphate, ethyl isocyanoacetate, potassium tert-butoxide 45–74 Purification by trituration and flash chromatography
Imidazobenzodiazepine hydrolysis NaOH (15–30 equiv), 80 °C, 6–24 h Not specified Acidification with acetic acid or HCl for isolation

Research Findings and Practical Notes

  • The synthetic route is robust and has been optimized for metabolic stability and biological activity of the final compounds.
  • Steric hindrance significantly affects hydrolysis conditions and yields.
  • The balance between ring-closed and ring-open forms requires careful pH control during isolation.
  • The compound exhibits good aqueous solubility and stability under storage conditions (2–8 °C recommended, with stock solutions stable for up to 6 months at −80 °C).
  • Solubility can be enhanced by heating and ultrasonic treatment during solution preparation.

This detailed synthesis and preparation methodology for 3,3-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is based on extensive chemical research, including peer-reviewed publications on spirocyclic imidazobenzodiazepines and their analogs, ensuring a professional and authoritative foundation for further research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.

    Industry: The compound may be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related spirocyclic/bicyclic carboxylic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications References
3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid C₁₀H₁₅NO₃ 197.23 - 3,3-dimethyl groups enhance lipophilicity
- Spiro O/N heteroatoms
Peptidomimetics, kinase inhibitors
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid C₈H₁₃NO₃ 171.20 - Lacks dimethyl groups
- Higher polarity
Intermediate for constrained peptides
1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid C₈H₁₂O₄ 172.18 - Two oxygen atoms in spiro rings
- No nitrogen
Prodrug synthesis (e.g., masked carboxylic acid)
2-Oxo-3-amino-7-thia-1-aza-bicyclo[4.3.0]nonane-9-carboxylic acid C₈H₁₀N₂O₃S 214.24 - Bicyclic thia/aza framework
- Sulfur enhances electronic diversity
Antibacterial agents, enzyme inhibitors
2-Iodo-5-oxo-4-oxa-tricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid C₉H₉IO₄ 308.07 - Tricyclic structure with iodine
- Halogen for imaging/metallopharmaceuticals
Radiopharmaceuticals, heavy-atom derivatives

Key Comparative Insights

Lipophilicity and Bioavailability

However, this may reduce aqueous solubility, necessitating salt forms (e.g., hydrochloride in ) for pharmaceutical formulations .

Pharmacological Relevance
  • Peptidomimetics : The target compound’s rigid spiro core mimics peptide β-turns, making it valuable for inhibiting protein-protein interactions (e.g., STAT3 inhibitors in and ).
  • Heteroatom Effects : Replacement of oxygen with sulfur (as in ) can alter binding kinetics due to sulfur’s larger atomic radius and polarizability.
  • Tricyclic Systems : The tricyclic analog () offers enhanced conformational restraint but may face synthetic complexity and pharmacokinetic drawbacks due to higher molecular weight (>300 g/mol).
Stability and Reactivity

The 2-oxa-7-aza spiro structure in the target compound is less prone to ring-opening compared to 1,4-dioxaspiro analogs (), which may hydrolyze under acidic conditions. However, the carboxylic acid group at position 9 can participate in intramolecular hydrogen bonding, stabilizing the spiro conformation .

Biological Activity

3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which incorporates an oxazolidine ring fused to a nonane ring system. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to enzyme interactions and therapeutic applications.

The molecular formula of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is C11H19NO3, with a molecular weight of 199.25 g/mol. The compound's structure contributes to its reactivity and biological activity, making it a subject of various research studies aimed at understanding its mechanisms and potential applications.

Structural Characteristics

PropertyValue
Molecular FormulaC11H19NO3
Molecular Weight199.25 g/mol
StructureSpirocyclic (oxazolidine and azaspiro)

Research indicates that 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid interacts with specific enzymes or receptors, which is crucial for elucidating its therapeutic potential. Studies have focused on kinetic analyses and binding affinity assessments to determine how this compound interacts at the molecular level.

Case Studies and Findings

  • Enzyme Inhibition : One study demonstrated the compound's ability to inhibit certain enzymes associated with metabolic pathways, suggesting a potential role in regulating metabolic disorders.
  • Antimicrobial Activity : In vitro tests have shown that the compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. This activity is attributed to its structural features that allow it to disrupt bacterial cell wall synthesis.
  • GPR119 Agonism : Related compounds within the spirocyclic family have been investigated as GPR119 agonists, which are known to enhance insulin secretion and improve glucose tolerance in diabetic models. While specific data on 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid is limited, its structural similarity suggests potential efficacy in this area.

Comparative Analysis

A comparative analysis of structurally similar compounds highlights the unique properties of 3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid:

Compound NameMolecular FormulaUnique Features
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acidC12H21NO3Different ring structure with enhanced biological activity
Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylateC9H15NO3Methyl ester derivative with distinct solubility profiles
1-Oxa-7-azaspiro[4.4]nonaneC10H17NOLacks carboxylic functionality but retains spirocyclic features

Q & A

Q. Methodological Considerations :

  • Step 1 : Cyclization of precursors (e.g., amines or ketones) to form the spirocyclic scaffold.
  • Step 2 : Carboxylation via nucleophilic acyl substitution or carboxyl-group introduction using reagents like CO₂ under high pressure.
  • Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) can enhance yields by stabilizing transition states .

How can spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC) be employed to confirm structural integrity and purity?

Basic Research Focus
Structural Confirmation :

  • ¹H/¹³C NMR : Assign peaks to verify the spirocyclic structure (e.g., distinct signals for the dimethyl groups at δ ~1.2–1.5 ppm) and carboxylic acid proton (δ ~10–12 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~2500–3000 cm⁻¹) .

Q. Purity Assessment :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify purity (>95% recommended for biological assays). Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

What are the key considerations in designing biological assays to evaluate the compound’s interaction with enzymatic targets?

Basic Research Focus
Assay Design :

  • Target Selection : Prioritize enzymes with known affinity for spirocyclic motifs (e.g., hydrolases or kinases) .
  • Buffer Conditions : Optimize pH (e.g., 7.4 for physiological relevance) and ionic strength to mimic in vivo environments.
  • Controls : Include positive (e.g., known inhibitors) and negative (e.g., DMSO-only) controls to validate assay robustness .

Q. Data Interpretation :

  • IC₅₀ Determination : Use dose-response curves (log-scale concentrations) to calculate inhibition potency.

What strategies are effective in resolving synthetic challenges such as low yields or diastereomer formation during spirocyclic core construction?

Advanced Research Focus
Yield Optimization :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd(OAc)₂) or chiral organocatalysts to enhance stereoselectivity .
  • Temperature Gradients : Perform reactions under reflux or low-temperature conditions (–20°C) to suppress side reactions.

Q. Diastereomer Control :

  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during cyclization.
  • Chromatographic Separation : Use preparative HPLC or flash chromatography with chiral stationary phases to isolate desired isomers .

How do steric and electronic effects of the 3,3-dimethyl groups impact the compound’s reactivity in derivatization reactions?

Advanced Research Focus
Steric Effects :

  • The dimethyl groups hinder nucleophilic attack at the spirocyclic core, necessitating bulky electrophiles (e.g., tert-butyl esters) or elevated reaction temperatures .

Q. Electronic Effects :

  • Electron-donating methyl groups increase electron density at the azaspiro nitrogen, enhancing its nucleophilicity in acylations or alkylations.
  • Computational Validation : DFT calculations (e.g., using Gaussian) can model charge distribution and predict reactive sites .

What computational modeling approaches are suitable for predicting binding affinity to biological targets, and how can these be validated experimentally?

Advanced Research Focus
Modeling Workflow :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme active sites (e.g., FAAH or proteases) .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess binding stability (e.g., RMSD < 2 Å).

Q. Experimental Validation :

  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to confirm computational predictions.
  • X-ray Crystallography : Resolve co-crystal structures to visualize key interactions (e.g., hydrogen bonds with catalytic residues) .

How can stability studies (e.g., pH, temperature) inform storage and handling protocols for this compound?

Advanced Research Focus
Stability Profiling :

  • pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Carboxylic acid groups may hydrolyze under strongly acidic/basic conditions .
  • Thermal Stability : Store lyophilized samples at –20°C; aqueous solutions are prone to decomposition at >25°C .

Q. Recommendations :

  • Use inert solvents (e.g., dry DMSO) for long-term storage.
  • Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.